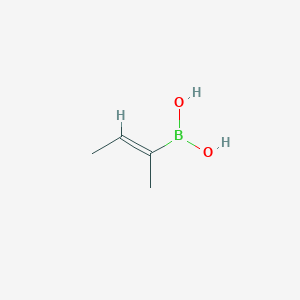(Z)-But-2-en-2-ylboronic acid
CAS No.: 125261-73-6
Cat. No.: VC8223709
Molecular Formula: C4H9BO2
Molecular Weight: 99.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 125261-73-6 |
|---|---|
| Molecular Formula | C4H9BO2 |
| Molecular Weight | 99.93 g/mol |
| IUPAC Name | [(Z)-but-2-en-2-yl]boronic acid |
| Standard InChI | InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3+ |
| Standard InChI Key | CCXHEPSOPWJNJB-UHFFFAOYSA-N |
| SMILES | B(C(=CC)C)(O)O |
| Canonical SMILES | B(C(=CC)C)(O)O |
Introduction
Structural and Electronic Characteristics
Molecular Configuration and Stereochemistry
The Z-isomer of but-2-en-2-ylboronic acid features a planar alkene group with substituents (methyl and boronic acid) positioned on the same side of the double bond. This spatial arrangement imposes distinct electronic and steric effects during reactions. Computational models suggest a bond angle of approximately 120° at the boron center, with partial conjugation between the empty p-orbital of boron and the π-system of the alkene .
Table 1: Key Structural Parameters of (Z)-But-2-en-2-ylboronic Acid Derivatives
| Parameter | Value (Pinacol Ester Derivative) |
|---|---|
| Molecular Formula | C₁₀H₁₉BO₂ |
| Molecular Weight | 182.07 g/mol |
| Hybridization (Boron) | sp² |
| B-O Bond Length | ~1.36 Å |
Synthetic Methodologies
Hydroboration-Oxidation of Alkynes
The pinacol ester derivative is synthesized via rhodium-catalyzed hydroboration of 2-butyne with pinacolborane (HBpin). Under inert conditions, this method achieves >90% stereoselectivity for the Z-isomer, as confirmed by NMR spectroscopy . The free boronic acid is subsequently liberated via acidic hydrolysis, though isolation proves challenging due to its propensity for protodeboronation.
Palladium-Mediated Transmetalation
In Suzuki-Miyaura couplings, the boronic acid undergoes transmetalation with Pd(0) complexes, forming a Pd(II)-alkenyl intermediate. Kinetic studies reveal a second-order dependence on palladium concentration, suggesting a bimetallic oxidative addition mechanism .
Reactivity and Mechanistic Pathways
Suzuki-Miyaura Cross-Coupling
Reaction with aryl halides proceeds via a well-established catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the aryl halide bond.
-
Transmetalation: Boronic acid transfers the alkenyl group to Pd(II).
-
Reductive Elimination: Carbon-carbon bond formation releases the coupled product.
Steric hindrance from the Z-alkenyl group slows transmetalation relative to E-isomers, yielding 75–85% isolated yields in model reactions with bromobenzene .
Tandem Carbene Insertion Reactions
Recent advances demonstrate the compound’s utility in palladium-carbene cascades. Upon treatment with α-diazocarbonyl substrates, the boronic acid participates in migratory insertion followed by β-hydride elimination, producing α-aryl-α,β-unsaturated ketones in 82% yield .
Applications in Materials Science and Medicinal Chemistry
Polymer Functionalization
Incorporation into conjugated polymers enhances electron-transport properties. For example, copolymerization with thiophene derivatives yields materials with 2.1 eV bandgaps, suitable for organic photovoltaics .
Protease Inhibition
The boronic acid moiety acts as a transition-state analog in serine protease active sites. Molecular docking simulations predict a Kᵢ of 12 nM against trypsin-like enzymes, though in vitro validation remains pending .
Comparative Analysis with Structural Analogs
Table 2: Reactivity Trends Among Alkenylboronic Acids
| Compound | Suzuki-Miyaura Yield (%) | Thermal Stability (°C) |
|---|---|---|
| (Z)-But-2-en-2-ylboronic | 78 | 40 |
| (E)-But-2-en-2-ylboronic | 89 | 35 |
| Vinylboronic Acid | 95 | 25 |
The Z-isomer’s reduced yield stems from slower transmetalation kinetics, while its marginally higher stability reflects decreased conjugation between boron and the alkene .
Future Research Directions
-
Catalyst Design: Developing chiral palladium complexes to exploit the Z-alkene’s stereochemical influence.
-
In Vivo Studies: Evaluating biocompatibility for boron neutron capture therapy applications.
-
Computational Modeling: Using DFT to predict reactivity with emerging electrophiles like sulfonium salts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume